Ethyl 5-acetyl-4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-ACETYL-4-METHYL-2-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science .
Preparation Methods
The synthesis of ETHYL 5-ACETYL-4-METHYL-2-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
ETHYL 5-ACETYL-4-METHYL-2-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its use in treating various diseases.
Industry: It is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5-ACETYL-4-METHYL-2-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as:
- ETHYL 5-ACETYL-4-METHYL-2-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)THIOPHENE-2-CARBOXYLATE
- ETHYL 5-ACETYL-4-METHYL-2-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)THIOPHENE-4-CARBOXYLATE
These compounds share structural similarities but may differ in their biological activity and applications .
Properties
Molecular Formula |
C14H15N3O4S2 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-[(4-methylthiadiazole-5-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C14H15N3O4S2/c1-5-21-14(20)9-6(2)10(8(4)18)22-13(9)15-12(19)11-7(3)16-17-23-11/h5H2,1-4H3,(H,15,19) |
InChI Key |
CSGISDNBRPMRGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=C(N=NS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.